3-Methylenecyclobutanecarboxylic acid

Overview

Description

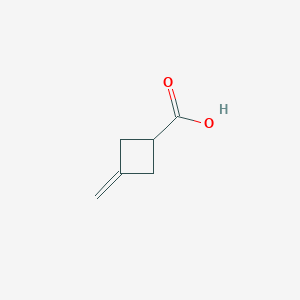

3-Methylenecyclobutanecarboxylic acid (CAS 15760-36-8) is a cyclobutane-derived carboxylic acid characterized by a strained four-membered ring and a reactive methylene group adjacent to the carboxyl moiety. Its molecular formula is C₆H₈O₂, with a molar mass of 112.13 g/mol. The compound exhibits high reactivity due to the conjugation of the methylene group with the carboxyl functionality, making it prone to thermal decomposition and participation in esterification reactions . It is commercially available in purities up to 95% and is utilized in organic synthesis for constructing cyclobutane-containing molecules, particularly in pheromone research for pest management .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Methylenecyclobutanecarboxylic acid involves the hydrolysis of 3-methylenecyclobutanecarbonitrile. The process typically includes the following steps :

- Dissolve 3-methylenecyclobutanecarbonitrile in a mixture of ethanol and water.

- Add potassium hydroxide to the solution and reflux overnight.

- Remove ethanol under reduced pressure and cool the solution.

- Acidify the solution with concentrated hydrochloric acid to pH 1.

- Extract the mixture with ethyl acetate and dry the organic extracts over anhydrous sodium sulfate.

- Concentrate under vacuum to obtain this compound as a yellow oil.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methylenecyclobutanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The methylene group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Janus Kinase Inhibition

MCCA derivatives have been studied for their potential as Janus kinase (JAK) inhibitors. JAKs are critical in the signaling pathways of various inflammatory and autoimmune diseases. Research indicates that MCCA can be modified to create compounds that effectively inhibit JAK activity, thereby offering therapeutic benefits for conditions such as rheumatoid arthritis and certain cancers .

Anticancer Properties

A notable patent describes the use of MCCA derivatives in treating cancers like lymphoma and leukemia. These compounds demonstrate selective inhibition of cancer cell proliferation, suggesting their utility in developing new cancer therapies .

Synthesis of Bioactive Compounds

MCCA serves as a precursor for synthesizing various bioactive molecules. Its unique structure allows for modifications that yield compounds with enhanced biological activity. For example, it has been used in reactions with lithium aluminum hydride (LiAlH) to produce more complex structures with potential pharmacological applications .

Polymer Chemistry

MCCA's cyclobutane ring structure makes it an attractive candidate for polymerization processes. Its ability to undergo ring-opening reactions can lead to the formation of novel polymers with specific mechanical and thermal properties. These materials may find applications in coatings, adhesives, and other industrial products.

Functional Materials

Research is ongoing into the use of MCCA in creating functional materials that exhibit unique electronic or optical properties. The incorporation of MCCA into composite materials could enhance their performance in various applications, including sensors and energy storage devices.

Synthetic Intermediates

MCCA is valuable as a synthetic intermediate in organic chemistry. Its reactivity allows it to participate in various chemical reactions, leading to the formation of complex organic molecules used in pharmaceuticals and agrochemicals.

Development of New Reaction Pathways

The unique structure of MCCA enables chemists to explore new reaction pathways that could lead to innovative synthetic routes for complex molecules, expanding the toolbox available for organic synthesis.

Case Study 1: JAK Inhibitors Development

In a study published in 2011, researchers synthesized a series of MCCA derivatives and evaluated their efficacy as JAK inhibitors. The results demonstrated significant anti-inflammatory effects in vitro, paving the way for further development into clinical therapeutics .

Case Study 2: Polymer Applications

A recent investigation into MCCA's polymerization potential highlighted its ability to form thermosetting resins when combined with other monomers. These resins exhibited superior thermal stability and mechanical strength compared to traditional polymers, indicating promising industrial applications .

Mechanism of Action

The mechanism of action of 3-Methylenecyclobutanecarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The methylene group can undergo chemical transformations, leading to the formation of reactive intermediates that participate in further reactions .

Comparison with Similar Compounds

The following analysis compares 3-Methylenecyclobutanecarboxylic acid with structurally related cyclobutane and cycloalkane carboxylic acids, focusing on molecular features, physicochemical properties, and applications.

Structural and Functional Group Variations

3-Methylcyclobutanecarboxylic Acid (CAS 57252-83-2)

- Structure : Features a methyl substituent instead of a methylene group.

- Molecular Formula : C₆H₁₀O₂.

- Key Properties : Higher stability due to reduced ring strain compared to the methylene analog. Similarity score: 0.95 (structural and functional resemblance) .

- Applications : Intermediate in pharmaceutical synthesis.

3-Methoxycyclobutanecarboxylic Acid (CAS 480450-03-1)

- Structure : Methoxy (-OCH₃) group replaces the methylene.

- Molecular Formula : C₆H₁₀O₃.

- Key Properties :

- Boiling Point : 230.2±33.0°C (predicted).

- Density : 1.16±0.1 g/cm³.

- Applications : Building block in medicinal chemistry due to enhanced solubility from the methoxy group .

Methyl 3-Methylenecyclobutanecarboxylate (CAS 15963-40-3)

- Structure : Methyl ester derivative of this compound.

- Molecular Formula : C₇H₁₀O₂.

- Key Properties :

- Boiling Point : 56–59°C at 20 Torr.

- Density : 1.01±0.1 g/cm³.

- Applications : Research compound for studying cyclobutane ring reactivity .

3,3-Dimethylcyclobutanecarboxylic Acid

- Structure : Two methyl groups at the 3-position.

- Key Properties: Increased steric hindrance reduces reactivity compared to the monomethyl and methylene analogs.

- Applications : Model compound for studying steric effects in cyclobutane systems .

3-Cyclopentene-1-carboxylic Acid

- Structure : Five-membered cyclopentene ring with a carboxylic acid group.

- Key Properties : Reduced ring strain compared to cyclobutane derivatives.

- Applications : Versatile intermediate in polymer and agrochemical synthesis .

Physicochemical Properties Comparison

Commercial Availability and Pricing

Biological Activity

3-Methylenecyclobutanecarboxylic acid is a compound of interest due to its unique cyclobutane structure, which has been associated with various biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a cyclobutane ring with a methylene group and a carboxylic acid functional group. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves cycloaddition reactions or modifications of existing cyclobutane derivatives. Various synthetic routes have been reported, showcasing the versatility of this compound in organic synthesis. For instance, studies have demonstrated methods for constructing cyclobutane frameworks that can lead to derivatives like this compound .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains and found that it showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined, indicating that the compound could serve as a potential lead for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the safety profile of this compound. Results demonstrated that the compound exhibits selective cytotoxicity towards certain cancer cell lines while showing minimal toxicity to normal human cells. This selectivity is crucial for developing anticancer therapies with fewer side effects .

Insecticidal Activity

Another area of interest is the larvicidal activity of this compound against mosquito larvae, particularly Aedes aegypti, which is a vector for several viral diseases. The compound's effectiveness was compared to standard insecticides, revealing that it possesses notable larvicidal properties with LC50 values indicating effective dosage levels .

Case Studies

Several case studies have highlighted the biological activities of this compound:

- Case Study 1 : A study on the antimicrobial activity demonstrated that the compound inhibited the growth of Staphylococcus aureus at an MIC of 32 µg/mL, showcasing its potential as an antibacterial agent.

- Case Study 2 : In a cytotoxicity assessment involving human cancer cell lines (e.g., HeLa and MDA-MB-231), this compound exhibited IC50 values ranging from 10 to 20 µM, indicating significant anticancer potential without affecting normal cell viability.

- Case Study 3 : Larvicidal tests against Aedes aegypti showed that the compound had an LC50 value of approximately 25 µM after 24 hours of exposure, suggesting its utility in vector control strategies .

Data Summary Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-Methylenecyclobutanecarboxylic acid derivatives?

The esterification of this compound is a key synthetic route. For example, under inert conditions, the carboxylic acid reacts with alcohols using carbonyl diimidazole (CDI) as a coupling agent. A typical procedure involves dissolving this compound and CDI in dichloromethane, followed by stirring at room temperature for 1 hour. The alcohol (e.g., benzyl alcohol) is then added, and the reaction proceeds for 16 hours. Workup includes quenching with aqueous HCl, extraction, drying, and evaporation to isolate the ester .

Q. How can researchers ensure structural integrity during synthesis given the compound’s thermal instability?

Thermal decomposition of this compound is mitigated by conducting reactions at ambient temperatures, using anhydrous solvents, and avoiding prolonged heating. Real-time monitoring via thin-layer chromatography (TLC) or in situ spectroscopic techniques (e.g., FTIR) helps track reaction progress and detect degradation byproducts .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the cyclobutane ring structure and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while differential scanning calorimetry (DSC) assesses thermal stability. Purity is determined via HPLC with UV detection .

Advanced Research Questions

Q. How can reaction yields be optimized for esterification of this compound with sterically hindered alcohols?

Steric hindrance in alcohols reduces nucleophilic attack efficiency. Strategies include:

- Using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid.

- Increasing reaction time (24–48 hours) and employing polar aprotic solvents (e.g., DMF) to enhance solubility.

- Adding catalytic DMAP (4-dimethylaminopyridine) to accelerate acyl transfer .

Q. What experimental approaches resolve contradictions in reported reactivity data for transition-metal-catalyzed ring-opening reactions?

Discrepancies in reactivity (e.g., regioselectivity or yield) may arise from catalyst selection or solvent effects. Systematic studies should:

- Compare catalysts (e.g., Pd(PPh₃)₄ vs. RhCl(PPh₃)₃) under identical conditions.

- Use kinetic profiling to identify intermediate species.

- Validate reproducibility by replicating literature protocols with rigorous exclusion of moisture/oxygen .

Q. How can computational modeling guide the design of novel derivatives with enhanced stability?

Density Functional Theory (DFT) calculations predict thermodynamic stability of derivatives by analyzing strain energy in the cyclobutane ring. For example:

Properties

IUPAC Name |

3-methylidenecyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-4-2-5(3-4)6(7)8/h5H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKLICLIBKMDOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166295 | |

| Record name | Cyclobutanecarboxylic acid, 3-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15760-36-8 | |

| Record name | 3-Methylenecyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15760-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboxylic acid, 3-methylene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015760368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanecarboxylic acid, 3-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylenecyclobutanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.